molecular formula C6H6ClF3O3 B1301782 Ethyl 2-chloro-4,4,4-trifluoroacetoacetate CAS No. 363-58-6

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

Cat. No. B1301782
CAS RN: 363-58-6
M. Wt: 218.56 g/mol
InChI Key: YVWUNJVPOCYLIM-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to various compounds that have been studied for their potential applications in fine chemistry, pharmaceuticals, and materials science.

Synthesis Analysis

The synthesis of related compounds often involves stereoselective methods or catalytic processes. For instance, ethyl (R)-4-chloro-3-hydroxybutyrate, a compound closely related to ethyl 2-chloro-4,4,4-trifluoroacetoacetate, can be synthesized using a microfluidic chip reactor with a high degree of enantioselectivity, as demonstrated by the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate . Additionally, ethyl-2,2-difluoro-2-trimethylsilylacetate, another related compound, has been prepared by electrolysis of ethyl-2-chloro-2,2-difluoroacetate in the presence of chlorotrimethylsilane .

Molecular Structure Analysis

The molecular structure of compounds in this family can significantly influence their reactivity and physical properties. For example, the molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was confirmed by spectral studies and X-ray diffraction, showing a Z conformation about the C=C bond .

Chemical Reactions Analysis

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate and its derivatives participate in various chemical reactions. For instance, ethyl 2-chloroacetoacetate reacts with cyanoacetamide to yield pyrrole derivatives . Similarly, ethyl 4,4,4-trifluorocrotonate can add thiols at the double bond to give 3-thiolation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. Ethyl 2,2-difluoro-2-(trimethylsilyl)acetate is a colorless liquid that is soluble in most organic solvents and is base-sensitive . The presence of fluorine atoms in the molecule, as in ethyl 4,4,4-trifluoroacetoacetate, can impart unique properties such as increased stability and reactivity towards nucleophiles .

Scientific Research Applications

Application in Agrochemical and Pharmaceutical Industries

  • Summary of the Application : Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Preparation of Furoindazole Derivatives

  • Summary of the Application : Ethyl 2-Chloro-4,4,4-trifluoroacetoacetate is used in the preparation of furoindazole derivatives . These derivatives are GPR84 antagonists, which are useful in treating diseases .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not detailed in the source .

Synthesis of Enantiopure Trifluoromethyl-Functionalized Products

  • Summary of the Application : Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products .
  • Methods of Application or Experimental Procedures : Applications include the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from ETFAA .
  • Results or Outcomes : The outcomes of this application were not detailed in the source .

Preparation of Furoindazole Derivatives

  • Summary of the Application : Ethyl 2-Chloro-4,4,4-trifluoroacetoacetate is used in the preparation of furoindazole derivatives . These derivatives are GPR84 antagonists, which are useful in treating diseases .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of this application were not detailed in the source .

Synthesis of Enantiopure Trifluoromethyl-Functionalized Products

  • Summary of the Application : Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used to synthesize enantiopure trifluoromethyl-functionalized products .
  • Methods of Application or Experimental Procedures : Applications include the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines, which is derived from ETFAA .
  • Results or Outcomes : The outcomes of this application were not detailed in the source .

Safety And Hazards

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate is considered hazardous. It is combustible and causes severe skin burns and eye damage. It may also cause respiratory irritation . It is advised not to breathe its dust/fume/gas/mist/vapors/spray. After handling, wash face, hands, and any exposed skin thoroughly. It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWUNJVPOCYLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371884
Record name Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

CAS RN

363-58-6
Record name Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 363-58-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MS South - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
A synthesis of 2‐chloro‐4‐(trifluoromethyl)‐5‐isocyanatothiazole and 2,5‐dichloro‐5‐isocyanatothiazole is described via the “Curtius Rearrangement” performed under anhydrous …
Number of citations: 22 onlinelibrary.wiley.com
GC Moraski, LD Markley, J Cramer… - ACS medicinal …, 2013 - ACS Publications
A set of 14 imidazo[1,2-a]pyridine-3-carboxamides was synthesized and screened against Mycobacterium tuberculosis H 37 Rv. The minimum inhibitory concentrations of 12 of these …
Number of citations: 110 pubs.acs.org
KS Chaudhari, HM Patel, SJ Surana - Indian Journal of Tuberculosis, 2017 - Elsevier
Mycobacterium tuberculosis (MTB) infection has become an increasing health threat due to the worldwide emergence of multidrug-resistant MTB (MDR-MTB) strain. Isoniazid (pyridine) …
Number of citations: 22 www.sciencedirect.com
ML Sierra, V Beneton, AB Boullay, T Boyer… - Journal of medicinal …, 2007 - ACS Publications
The peroxisome proliferator activated receptors PPARα, PPARγ, and PPARδ are ligand-activated transcription factors that play a key role in lipid homeostasis. The fibrates raise …
Number of citations: 141 pubs.acs.org
CH Chou - 1985 - search.proquest.com
A kinetic and mechanistic study of the 4+ 4 dimerization of 2, 3-dimethylene-2, 3-dihydrofuran (1) has been carried out based on the secondary deuterium kinetic isotope effects (2 (…
Number of citations: 6 search.proquest.com

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